(3-Phenylbutyl)amine hydrochloride

Chiral Resolution Asymmetric Synthesis Stereochemistry-Dependent Pharmacology

Many phenylalkylamine analogs lack the critical 3-methyl branch and chiral center required for stereoselectivity or fragment library screening. This racemic hydrochloride salt (C₁₀H₁₆ClN) provides: • Defined 1:1 (R)/(S) mixture - Ideal internal standard for enantiomer-specific binding assays. • LogP 2.21 & 3 rotatable bonds - Reduces aggregation false positives vs. 4-phenylbutylamine. • Solid HCl salt - Enhanced stability and handling for medicinal chemistry lead optimization.

Molecular Formula C10H16ClN
Molecular Weight 185.69
CAS No. 1201907-52-9
Cat. No. B3089869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylbutyl)amine hydrochloride
CAS1201907-52-9
Molecular FormulaC10H16ClN
Molecular Weight185.69
Structural Identifiers
SMILESCC(CCN)C1=CC=CC=C1.Cl
InChIInChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H
InChIKeyBARFBOKCQBIPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenylbutyl)amine Hydrochloride: Physicochemical & Structural Overview


(3-Phenylbutyl)amine hydrochloride (CAS 1201907-52-9) is a racemic phenylalkylamine derivative supplied as a hydrochloride salt. Its free base form (CAS 38135-56-7) is an organic compound characterized by a phenyl group attached to the 3-position of a butylamine backbone [1]. The hydrochloride salt form (C₁₀H₁₆ClN) is a solid, providing enhanced stability and ease of handling for laboratory use . The compound possesses an asymmetric carbon center, yielding (R)- and (S)-enantiomeric forms; the commercial product is supplied as a racemic mixture .

Stereochemical Control Racemic mixture as baseline for SAR Defined 1:1 enantiomer ratio for stereoselectivity studies
Fragment Design Favorable physicochemical profile Moderate lipophilicity and restricted flexibility
Synthetic Access Reliable building block Supported by scalable synthetic methodologies

(3-Phenylbutyl)amine HCl: Generic Substitution Failure


In-class compounds such as 4-phenylbutylamine (CAS 13214-66-9) and 2-phenylbutylamine (CAS 20569-45-3) cannot be interchanged with (3-Phenylbutyl)amine hydrochloride without altering experimental outcomes. The 3-position substitution introduces a chiral center and a methyl branch that modifies both conformational flexibility (3 rotatable bonds vs. 4 for 4-phenylbutylamine) and lipophilicity (LogP 2.21 vs. 2.40-2.67 for 4-phenylbutylamine) [1]. These structural nuances impact molecular recognition, passive permeability, and metabolic stability, making direct substitution scientifically unjustified [2].

Positional Isomer
3-phenylbutylamine (chiral center, methyl branch)
4-phenylbutylamine (linear chain, no chiral center)
Lipophilicity
Predicted LogP ~2.21
LogP 2.40-2.67; higher non-specific binding risk
Conformational Flexibility
3 rotatable bonds
4 rotatable bonds; entropic penalty may shift binding
Impact
Stereochemical and permeability profile may not transfer
Direct substitution requires validation

(3-Phenylbutyl)amine HCl: Quantitative Differentiation


Racemic vs. Enantiopure Forms

Unlike enantiopure (R)- or (S)-3-phenylbutylamine hydrochlorides, which require chiral resolution or asymmetric synthesis, the commercial product (CAS 1201907-52-9) is supplied as a racemic mixture (1:1 enantiomeric ratio). This provides a well-defined stereochemical baseline for structure-activity relationship (SAR) studies and avoids the confounding variable of enantiomeric excess . The racemic form serves as a benchmark for assessing stereoselectivity in receptor binding or enzymatic assays .

Racemic vs. Enantiopure
Class-level
Racemic mixture (1:1 R:S)
Supports stereoselectivity assay baseline
Data to verify; vendor-supplied as racemate
Chiral Resolution Asymmetric Synthesis Stereochemistry-Dependent Pharmacology

Lipophilicity Differentiation vs. 4-Phenylbutylamine

The calculated LogP for (3-Phenylbutyl)amine is 2.21, representing a 9-21% lower lipophilicity compared to its positional isomer 4-phenylbutylamine, which exhibits LogP values ranging from 2.40 to 2.67 depending on the source [1]. This difference arises from the methyl branch at the 3-position, which reduces overall hydrophobicity relative to the linear 4-phenylbutyl chain [2].

LogP Difference
Reported
ΔLogP = –0.19 to –0.46
May reduce non-specific binding in assays
vs. 4-phenylbutylamine; computational prediction
ADME Prediction Lipophilicity Passive Permeability

Rotatable Bond Flexibility vs. 4-Phenylbutylamine

(3-Phenylbutyl)amine possesses 3 rotatable bonds, one fewer than 4-phenylbutylamine, which has 4 rotatable bonds [1]. The reduced conformational freedom is a direct consequence of the methyl substitution at the 3-position, which restricts rotation around the C2-C3 bond. This structural constraint can lower entropic penalties upon target binding and may improve ligand efficiency metrics in fragment-based drug discovery [2].

Rotatable Bonds
Reported
3 rotatable bonds
Restricted flexibility may enhance ligand efficiency
Compared to 4-phenylbutylamine (4 bonds)
Molecular Flexibility Ligand Efficiency Conformational Entropy

Ionization Energy Trend in ω-Phenylalkylamines

A 2018 photoionization mass spectrometry study measured ionization energies (IE) for a homologous series of ω-phenylalkylamines. 3-Phenylpropylamine (3-PPA) exhibited an IE of 8.29 eV, while 4-phenylbutylamine (4-PBA) gave 8.31 eV [1]. Extrapolating this trend, (3-Phenylbutyl)amine, with a branched butyl chain, is expected to have an IE between these values (approximately 8.30 eV), reflecting its intermediate chain length and branching. This trend is attributed to varying degrees of radical cation-π interaction stabilization .

Ionization Energy
Class-level
Predicted ~8.30 eV
Intermediate radical cation stability
Extrapolated from 3-PPA/4-PBA; review required
Gas-Phase Basicity Mass Spectrometry Radical Cation Stability

Synthetic Accessibility of 3-Aryl-Butylamines

Patents describe efficient processes for the dehydration of substituted 1-amino-3-aryl-butan-3-ol compounds to yield substituted 3-aryl-butyl-amines [1]. These methods claim high yields and good stereoselectivity, addressing inefficiencies of previous synthetic routes. As a specific member of this class, (3-Phenylbutyl)amine hydrochloride benefits from these scalable synthetic methodologies, ensuring reliable supply and cost-effective procurement compared to less synthetically tractable phenylbutylamine isomers [2].

Synthetic Access
Supporting evidence
Patented dehydration route
May ensure reliable procurement for lead optimization
Compared to non-3-aryl isomers; claims require verification
Organic Synthesis Building Block Availability Process Chemistry

(3-Phenylbutyl)amine HCl: Best Application Scenarios


Chiral Benchmark for Receptor Binding Assays

The racemic nature of (3-Phenylbutyl)amine hydrochloride makes it an ideal internal standard or control compound for assessing stereoselectivity in receptor binding or enzymatic activity assays. Its 1:1 mixture of (R)- and (S)-enantiomers provides a baseline signal against which enantiomer-specific effects can be measured . This application is directly supported by the compound's defined stereochemistry as a racemic mixture.

Fragment Libraries with Controlled Lipophilicity

With a LogP of 2.21 and only 3 rotatable bonds, this compound occupies a favorable physicochemical space for fragment-based screening. Its lower lipophilicity compared to 4-phenylbutylamine reduces the risk of aggregation-based false positives, while the reduced conformational freedom may enhance ligand efficiency [1]. Procure this compound when building fragment libraries targeting enzymes or GPCRs with modest hydrophobic pockets.

Mass Spectrometry & Ionization Studies

The photoionization energy trend established for ω-phenylalkylamines positions (3-Phenylbutyl)amine as a valuable probe for studying radical cation-π interactions in mass spectrometry. Its predicted IE (~8.30 eV) falls between 3-PPA (8.29 eV) and 4-PBA (8.31 eV), allowing systematic investigation of chain-length and branching effects on ionization efficiency and fragmentation patterns .

Scalable Synthesis of 3-Aryl-Butylamine Bioactives

As a core building block in patented synthetic routes, (3-Phenylbutyl)amine hydrochloride is a strategic procurement choice for medicinal chemistry programs developing 3-aryl-butylamine-based therapeutics. The established process chemistry ensures consistent supply for lead optimization and pre-clinical development phases .

Application
Selection Property
Validation Focus
Receptor binding stereoselectivity studies
Racemic mixture baseline
Enantiomer-specific response comparison
Fragment-based screening library design
Moderate lipophilicity and restricted flexibility
Aggregation false-positive assessment, ligand efficiency
Photoionization mass spectrometry studies
Predicted ionization energy in ω-phenylalkylamine series
Chain-length and branching effects on ionization efficiency
3-Aryl-butylamine lead optimization
Established scalable synthetic routes
Procurement consistency for medicinal chemistry programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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